molecular formula C10H7ClO3 B8641617 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8641617
M. Wt: 210.61 g/mol
InChI Key: CYOIIHUSHXXBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound with a complex structure that includes a benzofuran ring substituted with a chloro group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring, followed by the introduction of the chloro and aldehyde groups through selective reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol
  • (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid
  • (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)amine

Uniqueness

Compared to similar compounds, 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of both the chloro and aldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C10H7ClO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2

InChI Key

CYOIIHUSHXXBMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)CC=O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ozone was bubbled through a solution of 5-allyl-4-chloro-2-benzofuran-1(3H)-one (80 mg, 0.38 mmol) in MeOH at −78° C. until it turned light blue. After excess ozone was removed by bubbling nitrogen through the solution, dimethyl sulfide (0.57 mL, 7.7 mmol) was added into the reaction. The solution was allowed to warm to RT. The crude material was purified by MPLC to provide (4-chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde. LC-MS (IE, m/z): 211 [M+1]+.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-allyl-4-chloro-2-benzofuran-1(3H)-one (80 mg, 0.38 mmol) in MeOH at −78° C. was bubbled ozone through until it turned light blue. After xcess ozone was removed by bubbling nitrogen through the solution, dimethyl sulfide (0.57 mL, 7.7 mmol) was added into the reaction. The solution was allowed to warm to RT. The crude material was purified by MPLC to deliver (4-chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde. LC-MS (IE, m/z): 211 [M+1]+.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.